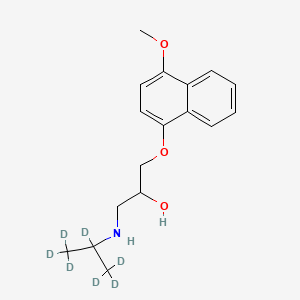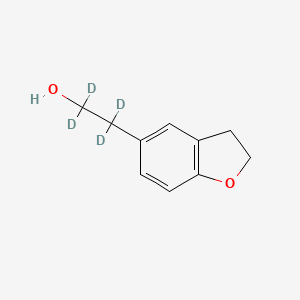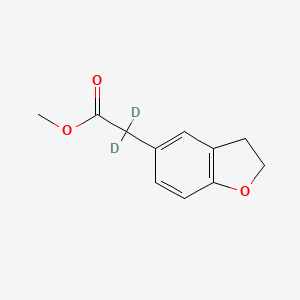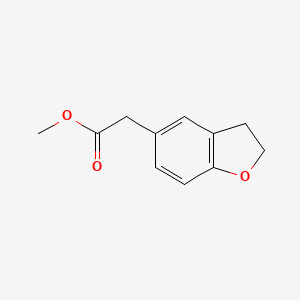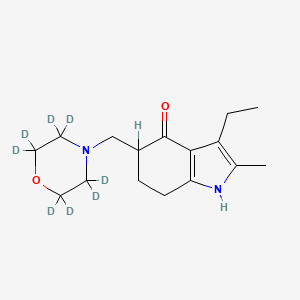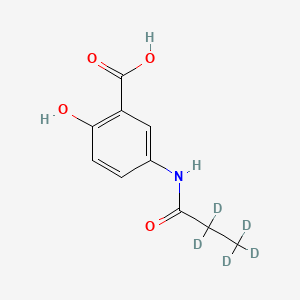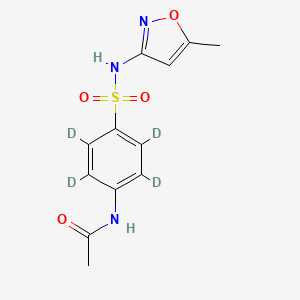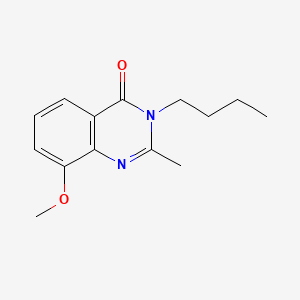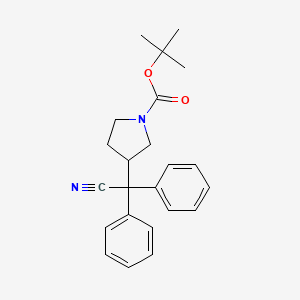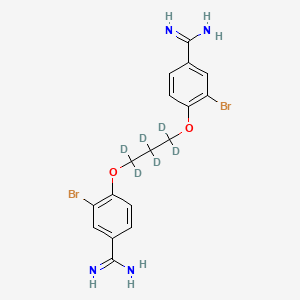
Dibromopropamidine-d6 Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibromopropamidine-d6 Dihydrochloride: is a deuterated form of Dibromopropamidine, a compound known for its antibacterial properties. It is primarily used in clinical settings for the treatment of Acanthamoeba keratitis, an eye infection . The compound’s molecular formula is C17H14D6Br2Cl2N4O2, and it has a molecular weight of 549.12 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibromopropamidine-d6 Dihydrochloride involves the incorporation of deuterium atoms into the Dibromopropamidine molecule. This process typically includes the following steps:
Deuteration: The replacement of hydrogen atoms with deuterium.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .
化学反应分析
Types of Reactions
Dibromopropamidine-d6 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
Dibromopropamidine-d6 Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity.
Industry: Applied in the development of new antibacterial agents and disinfectants.
作用机制
The mechanism of action of Dibromopropamidine-d6 Dihydrochloride involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets include membrane proteins and lipids, and the pathways involved are primarily related to membrane disruption and inhibition of essential cellular processes .
相似化合物的比较
Similar Compounds
Dibromopropamidine: The non-deuterated form of the compound, used for similar antibacterial purposes.
Iodopropamidine: Another amidine derivative with similar antibacterial properties.
Hexamidine: A related compound used as an antiseptic and disinfectant.
Uniqueness
Dibromopropamidine-d6 Dihydrochloride is unique due to the presence of deuterium atoms, which can provide insights into the effects of isotopic substitution on biological activity and chemical reactivity. This makes it a valuable tool in both research and clinical settings .
属性
IUPAC Name |
3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)-1,1,2,2,3,3-hexadeuteriopropoxy]benzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N4O2/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23)/i1D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJFVGRUYJHMCO-SDLFAGIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)C(=N)N)Br)C([2H])([2H])OC2=C(C=C(C=C2)C(=N)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
